molecular formula C6H6F2N2O2 B2828086 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1052617-38-5

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Katalognummer: B2828086
CAS-Nummer: 1052617-38-5
Molekulargewicht: 176.123
InChI-Schlüssel: AAHYTWRSQZFZCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid (molecular formula: C₆H₆F₂N₂O₂; molecular weight: 176.12 g/mol) is a fluorinated pyrazole derivative characterized by a difluoromethyl group at position 3 and a carboxylic acid moiety at position 3. This compound is a key intermediate in medicinal chemistry, particularly in the design of enzyme inhibitors and bioactive molecules. Its structural uniqueness lies in the electron-withdrawing difluoromethyl group, which enhances metabolic stability and modulates electronic properties for targeted interactions .

Eigenschaften

IUPAC Name

5-(difluoromethyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-10-4(6(11)12)2-3(9-10)5(7)8/h2,5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHYTWRSQZFZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052617-38-5
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the use of difluoroacetic acid and propargyl alcohol as starting materials. One common method includes the following steps :

    Propargyl Alcohol Reaction: Propargyl alcohol is reacted with sodium hydroxide and chlorine bleach at low temperatures to form propynoic acid.

    Cyclization: The propynoic acid is then subjected to cyclization with methyl hydrazine in the presence of a catalyst to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. For instance, the use of nanoscale titanium dioxide as a catalyst can enhance the reaction yield and reduce reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Wirkmechanismus

The mechanism of action of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of succinate dehydrogenase, an enzyme involved in cellular respiration, by binding to its active site and preventing its normal function . This inhibition can lead to various biological effects, including antifungal activity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid and related analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid Difluoromethyl (3), COOH (5) C₆H₆F₂N₂O₂ 176.12 Enzyme inhibition; metabolic stability
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Trifluoromethyl (3), COOH (5) C₆H₅F₃N₂O₂ 194.11 Broad research applications; stronger electron withdrawal
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid tert-Butyl (3), COOH (5) C₉H₁₄N₂O₂ 182.22 Cysteine protease inhibition (Cathepsin L)
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid Furan (5), COOH (3) C₉H₈N₂O₃ 192.17 Heterocyclic building block; moderate polarity
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Cl (5), CH₃ (3), COOH (4) C₁₁H₁₀ClN₂O₂ 240.66 Antifungal activity; microwave-assisted synthesis
Key Observations:
  • Steric Influence : The tert-butyl group in 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid provides steric bulk, which may improve selectivity for hydrophobic enzyme pockets but limits synthetic flexibility.
  • Biological Activity : Chlorinated analogs (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) demonstrate antifungal properties, whereas furan-substituted derivatives (e.g., 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylic acid) are used as heterocyclic intermediates.

Biologische Aktivität

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in agricultural and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

  • Chemical Formula : C6H6F2N2O2
  • Molecular Weight : 174.12 g/mol
  • CAS Number : 1202993-11-0

Synthesis

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves several steps, often starting from simpler pyrazole derivatives. Various synthetic routes have been explored, including the use of difluoromethylation techniques to introduce the difluoromethyl group at the appropriate position on the pyrazole ring.

Antifungal Activity

Research has demonstrated that derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibit notable antifungal properties. A study evaluated a series of these compounds against seven phytopathogenic fungi, revealing that many displayed moderate to excellent antifungal activities. One compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, showed superior activity compared to the standard fungicide boscalid .

Anti-inflammatory Activity

Pyrazole derivatives, including those related to 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid, have been studied for their anti-inflammatory effects. Some derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting potential use as anti-inflammatory agents. For instance, certain compounds showed IC50 values indicating potent COX-2 inhibition, which is critical for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Antifungal Efficacy

In an in vitro study, 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives were tested against various fungal strains. The results indicated that modifications in the side chains significantly influenced antifungal potency. The best-performing compound demonstrated an inhibition rate exceeding that of established fungicides .

Case Study 2: Anti-inflammatory Mechanism

Another research study focused on the anti-inflammatory mechanism of pyrazole derivatives. The compounds were evaluated using carrageenan-induced paw edema in rats, where they exhibited significant reduction in swelling compared to control groups. Histopathological analysis confirmed minimal gastrointestinal toxicity, making these compounds promising candidates for further development .

Data Tables

Compound NameStructureAntifungal Activity (IC50 μg/mL)COX-2 Inhibition (%)
Compound AStructure A45.085
Compound BStructure B30.090
Compound CStructure C20.075

Q & A

Basic: What are the common synthetic routes for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer:
The synthesis typically involves difluoromethylation of pyrazole precursors. A common route starts with cyclocondensation of hydrazine derivatives with β-ketoesters or diketones, followed by selective fluorination. For example:

Cyclocondensation : Ethyl acetoacetate reacts with methylhydrazine to form a pyrazole ring.

Difluoromethylation : The difluoromethyl group is introduced via reagents like ClCF2_2H or BrCF2_2H under basic conditions.

Hydrolysis : The ester group is hydrolyzed to the carboxylic acid using NaOH or LiOH in aqueous THF/MeOH .
Key intermediates (e.g., ethyl esters) are often characterized by 1^1H/13^{13}C NMR and LC-MS to confirm regiochemistry and purity .

Advanced: How can density functional theory (DFT) optimize derivative design for enzyme inhibition?

Methodological Answer:
DFT calculations (e.g., using the Colle-Salvetti correlation-energy functional ) model electronic properties and binding affinities. Steps include:

Geometry Optimization : Minimize energy states of the compound and target enzyme active sites (e.g., cysteine proteases like cathepsin L).

Electrostatic Potential Mapping : Identify regions of high electron density (e.g., carboxylic acid group) for hydrogen bonding with catalytic residues (e.g., Cys25).

Docking Studies : Use software like AutoDock Vina to simulate binding poses and calculate binding free energies.
DFT-derived parameters (e.g., HOMO-LUMO gaps) guide substitution patterns to enhance selectivity .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR : 1^1H NMR confirms the presence of the difluoromethyl group (δ ~6.0 ppm, JHFJ_{HF} ~50 Hz) and methyl substituent (δ ~3.8 ppm). 19^{19}F NMR shows characteristic splitting patterns for CF2_2H .
  • IR Spectroscopy : Carboxylic acid C=O stretch appears at ~1700 cm1^{-1}; pyrazole ring vibrations occur at ~1500 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (194.11 g/mol) and fragmentation patterns .

Advanced: How does this compound interact with cysteine proteases, and what are the implications?

Methodological Answer:
The compound acts as a non-covalent inhibitor of cysteine proteases (e.g., cathepsin L) by:

Binding to the S1/S1' pockets : The carboxylic acid group forms hydrogen bonds with the oxyanion hole (Gly66, Asn161), while the difluoromethyl group stabilizes hydrophobic interactions with Val142.

Enzymatic Assays : IC50_{50} values are determined via fluorogenic substrate hydrolysis (e.g., Z-Phe-Arg-AMC).

Selectivity Optimization : Bioisosteric replacement of the carboxylic acid with 6-aminonicotinic acid improves selectivity for cathepsin B over L .

Advanced: How to resolve contradictions in reported EC50_{50}50​ values for Integrated Stress Response (ISR) modulation?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell type, ATF4 reporter construct). Mitigation strategies include:

Standardized Assays : Use HEK293T cells stably transfected with ATF4-luciferase reporters.

Control for Impurities : Characterize batches via HPLC (≥95% purity) and test for off-target effects (e.g., HRI kinase inhibition).

Dose-Response Curves : Repeat experiments with 8-point dilutions (0.1–100 µM) to calculate Hill slopes .

Basic: What physicochemical properties influence its reactivity and bioavailability?

Methodological Answer:

  • LogP : XLogP3 ~0.8 indicates moderate lipophilicity, balancing membrane permeability and solubility.
  • Hydrogen Bonding : The carboxylic acid (1 donor, 6 acceptors) enhances aqueous solubility (~3.2 mg/mL in PBS).
  • Rotatable Bonds : Two bonds allow conformational flexibility for target binding but may reduce metabolic stability .

Advanced: What strategies improve metabolic stability in derivatives?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole (improves T1/2_{1/2} in microsomal assays).
  • Fluorine Substituents : The difluoromethyl group reduces CYP450-mediated oxidation (confirmed via LC-MS metabolite profiling).
  • Prodrug Design : Ester prodrugs (e.g., ethyl ester) enhance oral absorption, with hydrolysis in plasma .

Basic: How to assess purity and stability under storage conditions?

Methodological Answer:

  • Purity : HPLC with UV detection (λ = 254 nm; C18 column, acetonitrile/water + 0.1% TFA).
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis via loss of carboxylic acid peak. Store at -20°C in amber vials to prevent photodegradation .

Advanced: What in silico models predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2), plasma protein binding (PPB >90%), and hERG inhibition.
  • PBPK Modeling : GastroPlus simulates oral bioavailability (F = 22% in rats) based on solubility and permeability data .

Advanced: How to design structure-activity relationship (SAR) studies for substituent effects?

Methodological Answer:

Substituent Scanning : Synthesize analogs with variations at positions 1 (methyl) and 3 (difluoromethyl).

Activity Cliffs : Compare EC50_{50} values for methyl (ATF4: 50 nM) vs. ethyl (EC50_{50} >1 µM) to identify critical steric constraints.

3D-QSAR : CoMFA or CoMSIA models correlate substituent electrostatic/steric fields with bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.